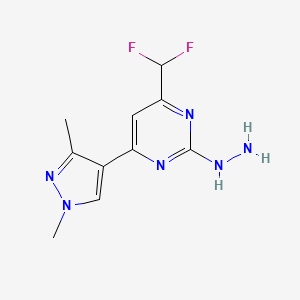

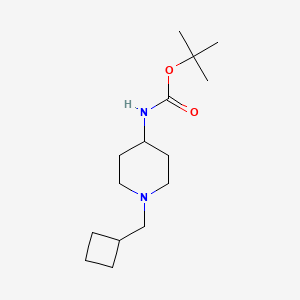

N-(2-(furan-2-yl)-2-methoxyethyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with furfural or furan itself . For instance, a monomer containing a furan ring with potential to form a high density of hydrogen bonding among repeating units has been designed and copolymerized with glycerol triglycidyl ether to yield an epoxy resin .

Molecular Structure Analysis

Furan derivatives often exhibit planar molecular structures. For example, a study on a furan-2-ylmethylene moiety found that it is planar, with an r.m.s deviation of 0.0028 A for the six non-H atoms .

Chemical Reactions Analysis

Furan and its derivatives undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .

Physical And Chemical Properties Analysis

Furan derivatives can exhibit a wide range of physical and chemical properties. For instance, 2-acetyl-5-methylfuran was characterized using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus. These agents exhibit activity against both gram-positive and gram-negative bacteria . Further studies could focus on optimizing the structure of this compound to enhance its antibacterial properties.

Agrochemical Applications

Furan derivatives find applications beyond medicine. They are used in agrochemicals, such as pesticides and herbicides. Investigating whether our compound exhibits any pesticidal or herbicidal activity could be relevant for agricultural purposes .

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 IntechOpen. (2022). Furan Derivatives - Recent Advances and Applications. DOI: 10.5772/10861

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-21-17(16-10-5-11-22-16)12-19-18(20)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17H,12H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBXYSKYANIHOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-methoxyethyl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanesulfonamide](/img/structure/B2415381.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2415388.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2415389.png)

![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2415401.png)

![1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione](/img/structure/B2415402.png)